A Technical Guide to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
A Technical Guide to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, a highly functionalized heterocyclic compound. Belonging to the pyrazole class, which is of significant interest in medicinal chemistry, this molecule serves as a versatile scaffold for the synthesis of more complex structures, including fused heterocyclic systems with potential therapeutic applications. This document details its fundamental physicochemical properties, outlines a robust and logical synthetic protocol, explores its chemical reactivity, and discusses its applications as a key building block in drug discovery and materials science. Safety and handling protocols are also addressed to ensure its proper use in a research setting.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2] The compound 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a notable member of this family. Its structure is distinguished by a strategic arrangement of four key functional groups on the pyrazole core:
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An amino group at the C3 position, which acts as a potent nucleophile and a handle for building fused ring systems.
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A nitrile (cyano) group at the C4 position, an electron-withdrawing group that can be transformed into various other functionalities.
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A methylthio group at the C5 position, which can be modulated through oxidation or displacement to fine-tune molecular properties.
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An N-methyl group at the N1 position, which blocks tautomerization and provides a fixed isomeric structure, a crucial feature for consistent biological receptor interaction.
This unique combination makes the title compound a highly valuable and reactive intermediate for creating diverse molecular libraries aimed at discovering new therapeutic agents.
Physicochemical and Spectroscopic Properties
While specific experimental data for the N-methylated title compound is not widely published, the properties can be reliably inferred from its parent compound, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (CAS 72760-85-1), and standard chemical principles. The addition of a methyl group to the N1 position is expected to slightly increase the molecular weight and may lower the melting point by disrupting crystal lattice packing compared to the N-H analogue.
Table 1: Physicochemical Properties
| Property | Value (Data primarily for 1H-analogue) | Reference |
| IUPAC Name | 3-Amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile | |
| Molecular Formula | C₆H₈N₄S | |
| Molecular Weight | 168.22 g/mol | |
| CAS Number | Not assigned (Parent: 72760-85-1) | [3][4] |
| Appearance | Expected to be a solid powder or crystals. | [5] |
| Melting Point | Parent compound: 147-151 °C. | [5] |
| Solubility | Parent is slightly soluble in water; soluble in organic solvents like methanol, ethanol. | [5] |
Spectroscopic analysis is essential for structural confirmation. Expected characteristic signals would include:
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¹H NMR: Resonances for the N-methyl protons, S-methyl protons, and the amine (NH₂) protons.
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¹³C NMR: Distinct signals for the nitrile carbon, the five pyrazole ring carbons, and the two methyl carbons.
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IR Spectroscopy: Characteristic stretching frequencies for the N-H bonds of the amine (approx. 3300-3500 cm⁻¹), the C≡N triple bond of the nitrile (approx. 2220 cm⁻¹), and C-N/C-C bonds in the fingerprint region.[6]
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
Synthesis and Purification
The most logical and field-proven approach to synthesizing 5-aminopyrazole-4-carbonitriles is through the cyclocondensation of a hydrazine derivative with a malononitrile-based precursor.[7] For the title compound, this involves the reaction of methylhydrazine with 2-[bis(methylthio)methylene]malononitrile.
Synthetic Rationale
The choice of reactants is based on established chemical principles. 2-[Bis(methylthio)methylene]malononitrile serves as an ideal 1,3-dielectrophile equivalent.[8][9] Methylhydrazine provides the N-N backbone of the pyrazole ring. The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the electrophilic carbons of the malononitrile derivative, followed by an intramolecular cyclization and elimination of methanethiol to yield the stable aromatic pyrazole ring. Using methylhydrazine instead of hydrazine hydrate directly installs the required methyl group at the N1 position.
Experimental Workflow Diagram
Caption: Synthetic workflow for 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.
Step-by-Step Synthesis Protocol
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Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-[bis(methylthio)methylene]malononitrile (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of starting material).
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Reagent Addition: To the stirred suspension at room temperature, add methylhydrazine (1.1 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Isolation: After completion, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation of the product.
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Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
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Purification: For higher purity, recrystallize the crude product from ethanol or methanol.[5] Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
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Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity and Derivatization
The title compound is a rich platform for further chemical modification, enabling the synthesis of diverse compound libraries. The reactivity is centered around its three primary functional groups.
Caption: Key reactivity pathways of the title compound.
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Amino Group (C3-NH₂): This is arguably the most versatile handle. It can undergo acylation with acid chlorides or anhydrides to form amides.[10] More importantly, it can act as a binucleophile in condensation reactions with 1,3-dielectrophiles (like β-ketoesters or malonaldehydes) to construct fused heterocyclic systems, such as the medicinally relevant pyrazolo[1,5-a]pyrimidines.[6][11]
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Nitrile Group (C4-CN): The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and further to a carboxylic acid. This transformation is valuable for introducing hydrogen bond donors/acceptors or for use as a synthetic handle for further amide couplings.
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Methylthio Group (C5-SMe): The sulfur atom can be readily oxidized using agents like m-CPBA or hydrogen peroxide to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives. This modification drastically alters the electronic properties and steric profile of the molecule, which is a common strategy in drug optimization to improve solubility or target binding.
Applications in Medicinal Chemistry and Drug Discovery
While 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is not typically an end-product drug, it is a high-value intermediate for synthesizing bioactive molecules. Its parent scaffold and related structures have been incorporated into compounds with a wide range of biological activities.
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Scaffold for Bioactive Agents: The 3-amino-5-substituted-pyrazole-4-carbonitrile core is a well-established pharmacophore. Derivatives have shown potential as enzyme inhibitors, as well as antifungal, antibacterial, and antitumor agents.[5]
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Synthesis of Fused Heterocycles: Its primary application is in the synthesis of fused pyrazole systems. For example, condensation reactions lead to pyrazolo[1,5-a]pyrimidines, which are known to act as sedative/hypnotic drugs and modulators of various biological targets.[6][11]
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Analgesic and Anti-inflammatory Drug Discovery: Closely related structures, such as ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in preclinical models.[2][12] This highlights the potential of the core scaffold in developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
Safety and Handling
As a functionalized nitrile, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile requires careful handling in a laboratory setting. Based on the data for the parent compound and related structures, the following precautions are advised.[3][13]
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GHS Hazards: The parent compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[3][4]
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.
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Engineering Controls: Handle the solid powder in a well-ventilated area or preferably within a chemical fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a strategically designed chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its straightforward and predictable synthesis, combined with the orthogonal reactivity of its amino, cyano, and methylthio functional groups, makes it an ideal starting point for the creation of diverse and complex molecular architectures. Its utility in generating fused heterocyclic systems, particularly those with known pharmacological relevance, cements its role as a valuable tool for the development of next-generation therapeutic agents.
References
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Figure 1. Chemical Structure with Atom Numbering for NMR Assignment.

